N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide
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Overview
Description
N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazole derivatives and contains multiple functional groups, including an acetamide group, a phenyl group, and a sulfonyl group. Due to its unique structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of 5-methyl-2-phenylpyrazol-3-ylamine with chloroacetyl chloride to form the acetamide derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and automated synthesis platforms to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, anti-inflammatory, and antioxidant activities, making it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer, diabetes, and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the synthesis of a wide range of compounds.
Mechanism of Action
The mechanism by which N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The phenyl group and the sulfonyl group play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Pyrazole derivatives: Other pyrazole derivatives with similar functional groups, such as pyrazole-3-carboxamide and pyrazole-4-carboxamide.
Sulfonyl-containing compounds: Compounds like sulfonylureas, which also contain sulfonyl groups and are used in medical applications.
Uniqueness: N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15-14-20(21-16(2)25)24(22-15)19-10-8-18(9-11-19)23-28(26,27)13-12-17-6-4-3-5-7-17/h3-14,23H,1-2H3,(H,21,25)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJOGTCXSXQPGB-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NC(=O)C)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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